molecular formula C14H22BrNO2S B3981281 4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide

Cat. No.: B3981281
M. Wt: 348.30 g/mol
InChI Key: BPSZFGAEMBGRAA-UHFFFAOYSA-N
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Description

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide typically involves the following steps:

    Sulfonamide Formation: The brominated benzene derivative is then reacted with a suitable amine, such as 6-methylheptan-2-amine, in the presence of a sulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while oxidation can produce sulfone compounds.

Scientific Research Applications

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, leading to inhibition or modulation of biological pathways. The bromine atom may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide is unique due to its specific alkyl chain and bromine substitution, which can influence its chemical reactivity and biological activity. The presence of the 6-methylheptan-2-yl group provides distinct steric and electronic properties compared to other sulfonamides.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-bromo-N-(6-methylheptan-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO2S/c1-11(2)5-4-6-12(3)16-19(17,18)14-9-7-13(15)8-10-14/h7-12,16H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSZFGAEMBGRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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